![molecular formula C14H12N2O2 B031426 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid CAS No. 89915-39-9](/img/structure/B31426.png)

3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid

Vue d'ensemble

Description

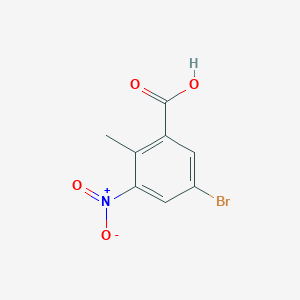

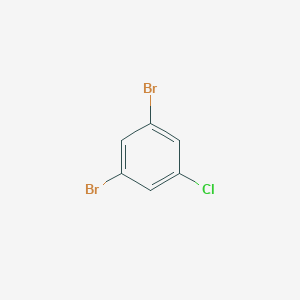

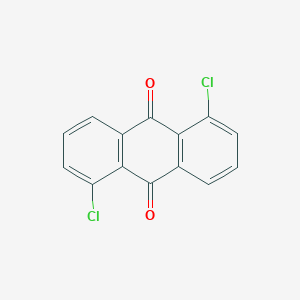

“3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid” is a chemical compound with the molecular formula C14H12N2O2 . It is also known as 3-(9H-β-Carbolin-1-yl)propanoic acid . The average mass of this compound is 240.257 Da and the monoisotopic mass is 240.089874 Da .

Molecular Structure Analysis

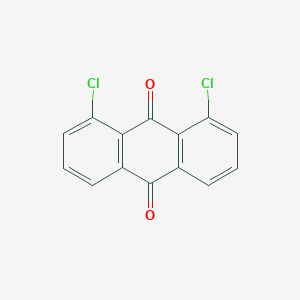

The molecular structure of “3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid” consists of a pyrido[3,4-b]indole ring attached to a propanoic acid group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid” include a molecular weight of 240.257 Da and a monoisotopic mass of 240.089874 Da .Applications De Recherche Scientifique

Sedative and Anxiolytic Applications

Beta-Carboline derivatives are known for their sedative and anxiolytic properties. They interact with the central nervous system to produce calming effects, which can be beneficial for treating anxiety and sleep disorders . The compound’s ability to modulate GABA receptors, which are pivotal in regulating neuronal excitability, makes it a potential candidate for developing new sedatives and anxiolytics.

Antitumor Activity

Research has indicated that Beta-Carboline-1-propanoic acid exhibits antitumor properties. It can induce apoptosis in cancer cells and inhibit cell proliferation . This compound’s mechanism involves interfering with DNA replication and cell cycle progression, making it a promising molecule for cancer therapy research.

Antiviral Research

The antiviral activity of Beta-Carboline compounds is another area of interest. They have been shown to disrupt the maturation and release of viral particles, such as those of the Dengue fever virus . Additionally, derivatives of this compound have demonstrated inhibitory effects against HIV, suggesting potential applications in antiviral drug development.

Antiparasitic Effects

Beta-Carboline-1-propanoic acid has shown significant antiparasitic effects. It has been effective against Trypanosoma cruzi, the parasite responsible for Chagas disease, causing lysis of trypomastigotes and anti-amastigote activity . This opens up avenues for the development of new antiparasitic treatments.

Antimicrobial Properties

This compound also possesses antimicrobial properties, making it useful in the study of new antibiotics. Its ability to inhibit the growth of various bacteria and fungi can be harnessed to combat microbial resistance .

Neuroprotective Potential

Beta-Carboline-1-propanoic acid is being explored for its neuroprotective potential. It may offer therapeutic benefits for neurodegenerative diseases like Alzheimer’s by inhibiting enzymes that contribute to neurodegeneration . Its interaction with neurotransmitters and receptors in the brain could lead to new treatments for these conditions.

Optical Properties for Bioimaging

The optical properties of Beta-Carboline derivatives, such as fluorescence, are valuable in bioimaging. They can be used to study the interaction of molecules with DNA and other biological targets, aiding in the visualization of cellular processes .

Synthetic Chemistry and Drug Development

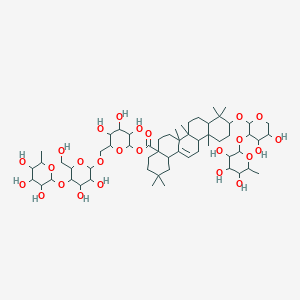

Lastly, the structural complexity of Beta-Carboline-1-propanoic acid makes it an interesting target for synthetic chemists. It serves as a scaffold for the synthesis of various natural products and bioactive compounds, which can lead to the discovery of new drugs .

Mécanisme D'action

Target of Action

Beta-Carboline-1-propanoic acid, also known as beta-Carboline-1-propionic acid or 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid, is a natural alkaloid extracted from various plants such as Ailanthus altissima . It has been identified to have potent activity against Leishmania amazonensis and Leishmania infatum , suggesting that these parasites are the primary targets of this compound.

Mode of Action

The compound exhibits leishmanicidal activity against Leishmania amazonensis and L. infantum promastigotes and intracellular amastigotes . The compound’s interaction with its targets results in the inhibition of the production of nitric oxide (NO) of infected macrophages . This suggests that the intracellular amastigote elimination occurs in a nitrosative stress-independent way .

Biochemical Pathways

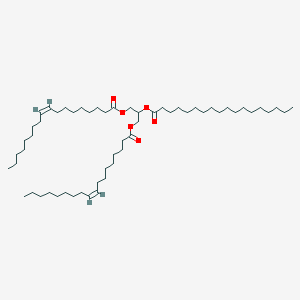

Beta-Carboline-1-propanoic acid is a part of the beta-carboline class of alkaloids, which are biosynthesized in animals and humans from precursor compounds including serotonin (5-hydroxytryptamine), tryptamine, and tryptophan with either acetaldehyde or pyruvate as cosubstrates . The compound is efficiently metabolized, and its biosynthesis and biodegradation are affected by alcohol consumption and smoking .

Pharmacokinetics

infantum promastigotes and intracellular amastigotes with 50% inhibitory concentration ranging from 2.7 ± 0.82 to 9.4 ± 0.5 μg/ml . This suggests that the compound has a significant bioavailability and is able to reach its targets effectively.

Result of Action

The compound’s action results in the death of Leishmania amazonensis and L. infantum promastigotes and intracellular amastigotes . Moreover, apoptotic Leishmania amazonensis (19.5%) and L. infantum (40.4%) promastigotes were detected after 5 h incubation with the compound .

Action Environment

The action of Beta-Carboline-1-propanoic acid is influenced by environmental factors. For instance, alcohol consumption and smoking affect the biosynthesis and biodegradation of the compound . .

Propriétés

IUPAC Name |

3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13(18)6-5-12-14-10(7-8-15-12)9-3-1-2-4-11(9)16-14/h1-4,7-8,16H,5-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUHEVWYPKFJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237937 | |

| Record name | 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid | |

CAS RN |

89915-39-9 | |

| Record name | 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089915399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)

![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)